Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
The compound is a complex organic molecule, likely a derivative of pyridazine, which is a basic aromatic ring containing two nitrogen atoms. The presence of the ethyl, phenoxyacetamido, and phenyl groups suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The ethyl, phenoxyacetamido, and phenyl groups are likely attached to this ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the ethyl, phenoxyacetamido, and phenyl groups suggest that it could participate in a variety of organic reactions .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Research has demonstrated the utility of related pyrimidine derivatives in the synthesis of various heterocyclic compounds, such as pyrido[1,2-f]pyrimidines and pyrimido[5,4-d]pyridazines, showing antimicrobial activity against selected microbes (Farag, Kheder, & Mabkhot, 2008).
Novel Heterocyclic Compound Synthesis
- Another study focused on synthesizing derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides, contributing to the field of medicinal chemistry and providing insights into the synthesis of complex molecules for potential pharmacological applications (Dangi, Hussain, Sain, & Talesara, 2010).
Antimicrobial Activity of Arylazopyrazole Compounds
- Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, showcasing the compound's potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antibacterial Screening
- The synthesis and antibacterial screening of ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate derivatives showed significant activity, highlighting the therapeutic potential of these compounds in treating bacterial infections (Mir & Mulwad, 2009).
Safety and Hazards
properties
IUPAC Name |
ethyl 6-oxo-4-[(2-phenoxyacetyl)amino]-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-2-28-21(27)20-17(22-18(25)14-29-16-11-7-4-8-12-16)13-19(26)24(23-20)15-9-5-3-6-10-15/h3-13H,2,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTHANLMYGRAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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